3-Methoxy-1,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family, characterized by its unique structure that incorporates methoxy groups and phenyl rings. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. The synthesis and evaluation of such compounds are crucial for developing new therapeutic agents.
3-Methoxy-1,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole can be classified as a triazole derivative. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is derived from the 1,2,4-triazole framework, which is known for its diverse pharmacological activities. The presence of methoxy substituents enhances the lipophilicity and biological activity of the compound.
The synthesis of 3-Methoxy-1,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole typically involves several key steps:
The synthesis may require specific conditions such as temperature control (often around 80°C) and the use of solvents like dimethylformamide or ethanol. Reaction yields can vary significantly based on the specific reagents and conditions employed .
The molecular structure of 3-Methoxy-1,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole features:
The molecular formula is , with a molecular weight of approximately 302.34 g/mol. The compound's melting point typically ranges from 85°C to 175°C depending on the purity and specific synthesis method used .
The chemical reactivity of 3-Methoxy-1,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole can be explored through:
Reactions involving this compound often require careful control of pH and temperature to optimize yields and selectivity. For instance, alkaline conditions favor the formation of triazole derivatives while acidic conditions may lead to degradation or unwanted side products .
The mechanism by which 3-Methoxy-1,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole exhibits biological activity likely involves:
Studies have shown that certain triazole derivatives demonstrate moderate anticancer activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) are employed to confirm structure and purity .
3-Methoxy-1,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole has potential applications in:
Research continues to explore its efficacy and safety profiles in both medicinal and agricultural contexts, highlighting its importance in ongoing scientific investigations .
3-Methoxy-1,5-bis(4-methoxyphenyl)-1H-1,2,4-triazole (referred to herein as Compound 5 or PS1 in radioligand studies) represents a strategically designed small molecule within the 1,5-diaryl-1,2,4-triazole class. Its development addresses a critical gap in neuroinflammation research: the absence of direct-acting, brain-penetrant positron emission tomography (PET) radioligands capable of selectively imaging cyclooxygenase-1 (COX-1) in vivo [1] [3]. COX-1, constitutively expressed in microglial cells within the central nervous system, undergoes significant upregulation during neuroinflammatory processes associated with Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions [1]. Unlike COX-2, which dominates peripheral inflammation, COX-1 serves as a primary mediator of neuroinflammation and associated neuronal damage [1] [3]. Prior radioligands like [¹⁸F]SC63217 and carbon-11 labeled ketoprofen analogs suffered from low brain uptake, high non-specific binding, or reliance on prodrug activation mechanisms complicating pharmacokinetic modeling [1] [3]. Compound 5 emerged from systematic optimization efforts to overcome these limitations, combining high COX-1 affinity, isoform selectivity, and physicochemical properties conducive to blood-brain barrier penetration [1].
Compound 5 exhibits potent and selective inhibition of human COX-1, with a reported IC₅₀ value of 5.0 ± 5.2 nM—significantly lower than its affinity for COX-2 (IC₅₀ > 1000 nM) [1]. This >200-fold selectivity is critical for avoiding off-target binding during PET imaging. Mechanistically, it acts as a direct, reversible inhibitor binding within the catalytic site of COX-1, thereby blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins and thromboxanes within the brain [1] [3]. Its significance extends beyond mere enzyme inhibition:
Table 1: Key In Vitro Pharmacological Profile of Compound 5
Parameter | Value | Experimental Context |
---|---|---|
COX-1 IC₅₀ (Human) | 5.0 ± 5.2 nM | Enzyme immunoassay using human blood [1] |
COX-2 IC₅₀ (Human) | >1000 nM | Enzyme immunoassay using human blood [1] |
Selectivity Ratio (COX-2/COX-1) | >200 | Derived from IC₅₀ values [1] |
clogD | 3.72 | Computed lipophilicity index [1] |
Molecular Weight | 337.4 g/mol | Calculated from structure [1] |
Compound 5 belongs to a broader series of 3-substituted-1,5-diaryl-1H-1,2,4-triazoles optimized for COX-1 affinity and CNS drug-like properties. Its core structure comprises:
This scaffold was prioritized over earlier 1,5-diarylpyrazoles due to superior enzymatic affinity (>10-fold increase) and brain pharmacokinetics [1]. Among 17 synthesized analogs [1], Compound 5 stood out due to its combination of sub-10 nM potency, >200-fold COX-1 selectivity, moderate clogD (3.72—optimal for CNS penetration), and a methoxy group amenable to rapid carbon-11 labeling [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7